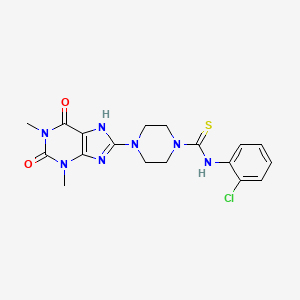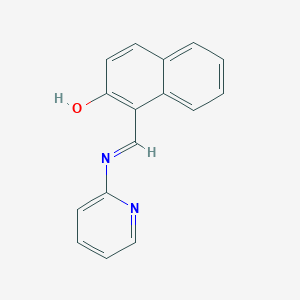![molecular formula C17H19N3O4S B10881453 {4-[(4-Methoxyphenyl)sulfonyl]piperazin-1-yl}(pyridin-4-yl)methanone](/img/structure/B10881453.png)
{4-[(4-Methoxyphenyl)sulfonyl]piperazin-1-yl}(pyridin-4-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
{4-[(4-METHOXYPHENYL)SULFONYL]PIPERAZINO}(4-PYRIDYL)METHANONE is a complex organic compound that features a piperazine ring substituted with a methoxyphenyl sulfonyl group and a pyridyl methanone group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of {4-[(4-METHOXYPHENYL)SULFONYL]PIPERAZINO}(4-PYRIDYL)METHANONE typically involves multiple steps, starting with the preparation of the piperazine ring and subsequent functionalization with the methoxyphenyl sulfonyl and pyridyl methanone groups. Common reagents used in these reactions include sulfonyl chlorides, methoxybenzene derivatives, and pyridine derivatives. The reaction conditions often involve the use of organic solvents such as dichloromethane or acetonitrile, and catalysts like triethylamine or pyridine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
{4-[(4-METHOXYPHENYL)SULFONYL]PIPERAZINO}(4-PYRIDYL)METHANONE can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like sodium hydride or potassium tert-butoxide in polar aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group yields a hydroxyl derivative, while reduction of the sulfonyl group yields a sulfide derivative.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, {4-[(4-METHOXYPHENYL)SULFONYL]PIPERAZINO}(4-PYRIDYL)METHANONE is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a pharmacological agent. Its interactions with biological targets, such as enzymes and receptors, are of particular interest for drug discovery and development.
Medicine
In medicine, {4-[(4-METHOXYPHENYL)SULFONYL]PIPERAZINO}(4-PYRIDYL)METHANONE is investigated for its potential therapeutic effects. It may exhibit activity against certain diseases or conditions, making it a candidate for further preclinical and clinical studies.
Industry
In industry, this compound can be used in the development of new materials with specific properties, such as polymers or coatings. Its chemical stability and reactivity make it suitable for various industrial applications.
Wirkmechanismus
The mechanism of action of {4-[(4-METHOXYPHENYL)SULFONYL]PIPERAZINO}(4-PYRIDYL)METHANONE involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxyphenyl sulfonyl group and pyridyl methanone group can form hydrogen bonds and other interactions with these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific biological context and the nature of the target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- {4-[(4-METHOXYPHENYL)SULFONYL]PIPERAZINO}(PHENYL)METHANONE
- {4-[(4-METHOXYPHENYL)SULFONYL]-1-PIPERAZINYL}(2-THIENYL)METHANONE
Uniqueness
{4-[(4-METHOXYPHENYL)SULFONYL]PIPERAZINO}(4-PYRIDYL)METHANONE is unique due to the presence of both the methoxyphenyl sulfonyl group and the pyridyl methanone group. This combination of functional groups provides distinct chemical and biological properties, making it valuable for various applications.
Eigenschaften
Molekularformel |
C17H19N3O4S |
|---|---|
Molekulargewicht |
361.4 g/mol |
IUPAC-Name |
[4-(4-methoxyphenyl)sulfonylpiperazin-1-yl]-pyridin-4-ylmethanone |
InChI |
InChI=1S/C17H19N3O4S/c1-24-15-2-4-16(5-3-15)25(22,23)20-12-10-19(11-13-20)17(21)14-6-8-18-9-7-14/h2-9H,10-13H2,1H3 |
InChI-Schlüssel |
BLQJLAJBWYUQJJ-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C(=O)C3=CC=NC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-(furan-2-ylmethyl)-2-[(4-methylphenoxy)methyl]-8,9-diphenyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B10881371.png)
![N-[3-cyano-4,5-bis(4-methoxyphenyl)furan-2-yl]-2-(2,6-dimethylphenoxy)acetamide](/img/structure/B10881379.png)
![1-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-[4-(methylsulfanyl)benzyl]piperazine](/img/structure/B10881381.png)
![1-[(2-Nitrophenyl)sulfonyl]-4-(pyridin-2-ylmethyl)piperazine](/img/structure/B10881387.png)
![1-(2-Bromobenzyl)-4-[(2-nitrophenyl)sulfonyl]piperazine](/img/structure/B10881389.png)

![2-[4-(7-benzyl-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)piperazin-1-yl]-N-phenylacetamide](/img/structure/B10881401.png)

![N-(4-acetylphenyl)-4-[5-(3,4-dimethoxyphenyl)-2H-tetrazol-2-yl]piperidine-1-carbothioamide](/img/structure/B10881421.png)
![4-[(2E)-2-(4-chlorobenzylidene)hydrazinyl]-N-(4-methoxyphenyl)-3-nitrobenzamide](/img/structure/B10881425.png)
![1-[4-(4-Chlorobenzyl)piperazin-1-yl]-2-phenoxyethanone](/img/structure/B10881426.png)
![N-(3-cyano-4-phenyl-4H-benzo[h]chromen-2-yl)-2-methoxybenzamide](/img/structure/B10881430.png)
![2-chloro-N-{4-oxo-2-[({[(1E)-1-phenylethylidene]amino}oxy)methyl]quinazolin-3(4H)-yl}benzamide](/img/structure/B10881437.png)

